Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate
Description
The exact mass of the compound this compound is 204.0101833 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFARDUXWHUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Analysis & Synthetic Utility of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate
Executive Summary
Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate (CAS: 2095204-00-3) represents a highly functionalized pyrimidine scaffold critical to modern medicinal chemistry. Characterized by a "push-pull" electronic architecture, this compound serves as a versatile electrophile in the synthesis of kinase inhibitors and antifungal agents. Its structural uniqueness lies in the interplay between the electron-withdrawing ester at C4, the inductively withdrawing fluorine at C5, and the leaving group capacity of chlorine at C6. This guide provides a rigorous analysis of its molecular architecture, spectroscopic signature, and reactivity profile, grounded in field-proven experimental protocols.
Molecular Architecture & Electronic Properties
The reactivity of this molecule is dictated by the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the three substituents.
Electronic Distribution
-
The Pyrimidine Core: Naturally electron-deficient, the ring is further deactivated by the substituents, making it highly susceptible to Nucleophilic Aromatic Substitution (
). -
C6-Chlorine (The Warhead): This is the primary site of reactivity. The C6 position is activated by the para-like relationship to the N1 nitrogen and the ortho-like relationship to the electron-withdrawing ester at C4.
-
C5-Fluorine (The Modulator): While fluorine is a poor leaving group in this context, its strong inductive effect (-I) lowers the energy of the LUMO, significantly increasing the electrophilicity of the adjacent C4 and C6 carbons.
-
C4-Ethyl Ester: Provides a handle for further functionalization (e.g., reduction to alcohol, hydrolysis to acid) and electronically activates the C6 position via resonance.
Structural Geometry
The molecule adopts a planar geometry across the heteroaromatic ring. The ester group typically adopts an s-trans conformation relative to the C4-C5 bond to minimize steric repulsion with the C5-fluorine atom.
| Parameter | Value (Predicted/Analogous) | Significance |
| Formula | High functional density per carbon. | |
| Mol Weight | 204.59 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| ClogP | ~1.6 - 1.8 | Lipophilic enough for organic extraction; soluble in DCM/EtOAc. |
| PSA | ~52 | Good membrane permeability potential. |
Spectroscopic Characterization Guide
Accurate identification relies on distinguishing the specific substitution pattern. The following data is synthesized from high-fidelity analogs (e.g., 4-chloro-6-ethyl-5-fluoropyrimidine) and general pyrimidine shifts.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,
)
The spectrum is clean and distinct, characterized by the lack of coupling between the ring proton and the ethyl group.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.95 | Singlet (s) | 1H | H2 | Highly deshielded due to flanking N atoms and electron-poor ring. Diagnostic for N-C-N connectivity. |
| 4.48 | Quartet (q, | 2H | Characteristic ethyl ester methylene. | |
| 1.42 | Triplet (t, | 3H | Characteristic ethyl ester methyl. |
C NMR (100 MHz,
)
Note: C-F coupling complicates the carbon spectrum, resulting in doublets.
-
162.5 ppm: Carbonyl (
). -
158.0 ppm (d,
): C5 (Directly bonded to F). -
156.5 ppm: C2 (Aromatic C-H).
-
154.0 ppm (d,
): C4 (Ipso to Ester). -
151.5 ppm (d,
): C6 (Ipso to Cl). -
63.0 ppm:
. -
14.1 ppm:
.
F NMR (
)
-
-128.5 ppm (s): Diagnostic singlet. The shift is sensitive to the oxidation state of the ring nitrogens and the nature of the C4/C6 substituents.
Mass Spectrometry (ESI/GC-MS)
-
Molecular Ion (
): 204/206 (3:1 ratio due to isotope pattern). -
Fragmentation: Loss of ethyl group (
), loss of ethoxy ( ), and loss of ( ).
Synthesis & Quality Control
The most robust synthetic route involves the chlorination of the hydroxy-pyrimidine precursor. This protocol prioritizes safety and yield.
Synthetic Workflow
Precursor: Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate.
Reagent: Phosphorus Oxychloride (
Figure 1: Step-by-step chlorination workflow converting the hydroxy-pyrimidine tautomer to the chloro-derivative.
Detailed Protocol
-
Setup: In a dry round-bottom flask under
, charge Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate (1.0 eq). -
Chlorination: Add
(3.0 eq) carefully. Add N,N-Diethylaniline (1.0 eq) dropwise. Caution: Exothermic.[1] -
Reflux: Heat the mixture to reflux (~105°C) for 3-4 hours. Monitor consumption of starting material by HPLC or TLC (50% EtOAc/Hexane).
-
Quench: Cool reaction to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Maintain temperature
to prevent ester hydrolysis. -
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
). -
Wash: Wash combined organics with saturated
(to remove phosphoric acid byproducts) and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. Purification via silica gel chromatography (Hexane/EtOAc gradient) may be required if the crude is dark.
Quality Control Parameters
-
Key Impurity A: Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate (Unreacted starting material).
-
Key Impurity B: 5-Fluoro-6-hydroxypyrimidine-4-carboxylic acid (Hydrolysis product).
-
Storage: Store at -20°C under inert atmosphere. Moisture sensitive (slow hydrolysis of C6-Cl).
Reactivity Profile & Functionalization
This scaffold acts as a "linchpin" in convergent synthesis. The reactivity order is strictly defined by electronic activation.
Regioselectivity Hierarchy
-
C6-Position (
): Most reactive. Nucleophiles (amines, thiols, alkoxides) displace the chlorine atom. The reaction is facilitated by the electron-withdrawing ester at C4. -
C4-Ester (Acyl Substitution): Moderately reactive. Can be hydrolyzed to the acid, reduced to the alcohol, or converted to an amide. Usually requires protection of C6-Cl or careful condition control.
-
C2-Position: Least reactive to nucleophiles in this specific scaffold compared to C6, but can be activated if C6 is already substituted with a non-donating group.
Mechanistic Pathway ( )
Figure 2: Mechanism of Nucleophilic Aromatic Substitution at the C6 position. The intermediate Meisenheimer complex is stabilized by the ring nitrogens and the C4-ester.
Experimental Case Study: Amination
To introduce an amine at C6 without hydrolyzing the ester:
-
Solvent: THF or DMF (Avoid water/alcohols to prevent solvolysis).
-
Base: DIPEA (Hunig's base) or
. -
Temperature:
to RT. (High heat may trigger ester attack). -
Stoichiometry: 1.05 eq of Amine. Excess amine can attack the ester to form an amide.
References
-
ChemicalBook. (2025). 4-Chloro-6-ethyl-5-fluoropyrimidine Synthesis and Properties. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 4-Chloro-6-ethyl-5-fluoropyrimidine Compound Summary. Retrieved from
-
WuXi AppTec. (2020). SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. Retrieved from
-
Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.[4][5][6][7] Vol 24, No 3.[1][7] Retrieved from
-
Fujifilm Wako Chemicals. (2025). This compound Product Detail. Retrieved from
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
- 6. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Reactivity Profile of Fluorinated Pyrimidine Carboxylates
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorinated pyrimidine carboxylate scaffold is a cornerstone of modern medicinal chemistry, embedded in a multitude of clinically significant pharmaceuticals. The strategic incorporation of a fluorine atom and a carboxylate group onto the pyrimidine ring profoundly modulates the molecule's electronic properties, thereby influencing its reactivity and metabolic profile. This guide provides a comprehensive exploration of the reactivity of this privileged heterocyclic system. We will delve into the mechanistic underpinnings and provide field-proven protocols for key transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and decarboxylation. This document is intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of these vital chemical entities.
Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as uracil, thymine, and cytosine.[1] Its derivatives have found extensive applications in medicine and agrochemicals. The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physical, chemical, and biological properties.[2] This "fluorine effect" can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups to improve cell permeability.[2]
When combined, the fluorinated pyrimidine core becomes a highly sought-after motif in drug design. The further addition of a carboxylate group, or its ester precursor, provides a versatile handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide will systematically dissect the reactivity of this important class of molecules, providing both theoretical insights and practical, step-by-step methodologies.
Synthesis of Key Fluorinated Pyrimidine Carboxylate Intermediates
A common and versatile starting material for accessing a variety of fluorinated pyrimidine carboxylates is 2,4-dichloro-5-fluoropyrimidine. Its synthesis from the readily available 5-fluorouracil is a crucial first step in many synthetic campaigns.
Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is typically achieved through chlorination with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is often facilitated by the addition of a tertiary amine base, like N,N-dimethylaniline, which acts as a catalyst.[3][4]
Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [4]
-
Materials:
-
5-Fluorouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Dichloromethane (DCM)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Under an inert nitrogen atmosphere, charge a reaction vessel with 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.50 mole equivalents).
-
Heat the mixture to approximately 100 °C with stirring.
-
Slowly add N,N-dimethylaniline (2.00 mole equivalents) over a period of about 9 hours, maintaining the temperature at 100 °C.
-
Continue stirring at 100 °C for an additional 4 hours.
-
Cool the reaction mixture to 20 °C over 2 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a vessel containing water and dichloromethane, ensuring the temperature remains below 40 °C.
-
Stir the resulting mixture at 20 °C for at least 3 hours, then allow the layers to separate.
-
Separate the organic layer. Wash the aqueous layer with dichloromethane and combine the organic extracts.
-
Wash the combined organic phase sequentially with concentrated aqueous hydrochloric acid and 5% w/w aqueous sodium bicarbonate solution.
-
Concentrate the organic solution by distillation to yield a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane, which can often be used directly in subsequent steps.
-
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of a fluorine atom and two chlorine atoms, makes 2,4-dichloro-5-fluoropyrimidine an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]
Caption: Generalized SNAr Mechanism
Regioselectivity of SNAr on 2,4-Dichloropyrimidines
In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is due to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
SNAr with Amine Nucleophiles
The reaction of fluorinated dichloropyrimidines with amines is a widely used method for the synthesis of aminopyrimidines, which are prevalent in many kinase inhibitors and other therapeutic agents.
Experimental Protocol: Amination of 2,4-Dichloro-5-fluoropyrimidine [6]
-
Materials:
-
2,4-Dichloro-5-fluoropyrimidine
-
Amine of choice (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in acetonitrile.
-
Add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-5-fluoropyrimidine derivative.
-
Table 1: Representative Yields for SNAr of 2-Chloro-5-fluoropyrimidine with Various Amines
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | K₂CO₃ | CH₃CN | RT | 12 | 95 | |
| Piperidine | K₂CO₃ | CH₃CN | RT | 12 | 92 | |
| Aniline | K₂CO₃ | DMF | 80 | 8 | 85 | |
| Benzylamine | K₂CO₃ | CH₃CN | RT | 10 | 90 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Fluorinated pyrimidine carboxylates bearing a halogen (Cl, Br, I) are excellent substrates for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halide and an organoboron compound. This reaction is highly valued for its mild reaction conditions and broad functional group tolerance. The reactivity of the C-X bond in the oxidative addition step generally follows the trend I > Br > Cl >> F.[6]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyrimidine [7]
-
Materials:
-
Chloropyrimidine derivative (e.g., 2,4-dichloropyrimidine) (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the chloropyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
-
Table 2: Comparison of Palladium Catalysts for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [7]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[8] This reaction is particularly useful when the SNAr reaction is not feasible due to the low reactivity of the aryl halide.[9]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyrimidine [10]
-
Materials:
-
Bromopyrimidine derivative (e.g., 2-bromopyridine) (1.0 eq)
-
Amine (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
-
Procedure:
-
In a sealed tube under an inert atmosphere, combine the bromopyrimidine, amine, Pd(OAc)₂, dppp, and NaOtBu.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
Decarboxylation of Pyrimidine Carboxylic Acids
The decarboxylation of pyrimidine carboxylic acids, particularly those with the carboxyl group at the 2- or 4-position, is a synthetically useful transformation to introduce a proton at that position. The reaction is often facilitated by the electron-withdrawing nature of the pyrimidine ring.
Mechanism of Decarboxylation
The decarboxylation of pyrimidine-2-carboxylic acid is proposed to proceed through a Hammick-type mechanism.[11] In acidic conditions, the pyrimidine nitrogen is protonated, which facilitates the loss of carbon dioxide to form a stabilized ylide intermediate. This ylide is then rapidly protonated to yield the final pyrimidine product.[11] The presence of a fluorine atom on the ring would further enhance the electron-withdrawing character, potentially accelerating the decarboxylation.
Caption: Proposed Decarboxylation Mechanism
Experimental Protocol: Thermal Decarboxylation of a Heteroaromatic Carboxylic Acid (General Procedure)[12]
-
Materials:
-
Pyrimidine carboxylic acid
-
High-boiling point solvent (e.g., diphenyl ether, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve or suspend the pyrimidine carboxylic acid in the high-boiling point solvent.
-
Heat the mixture to a high temperature (typically 150-250 °C).
-
Monitor the evolution of CO₂ gas as an indicator of reaction progress.
-
Continue heating until the gas evolution ceases and TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous base (e.g., NaHCO₃ solution) to remove any remaining acidic starting material.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography or distillation.
-
Conclusion
Fluorinated pyrimidine carboxylates are exceptionally versatile building blocks in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. Their reactivity is governed by the interplay of the electron-deficient pyrimidine core, the powerful inductive effect of the fluorine substituent, and the versatile carboxylate handle. A thorough understanding of the principles of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and decarboxylation, as outlined in this guide, is essential for the rational design and efficient execution of synthetic routes targeting novel and valuable compounds. The provided protocols offer a solid foundation for laboratory practice, with the understanding that optimization is often necessary to achieve the best results for specific substrates.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]
-
Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC. Available at: [Link]
-
Synthesis and Characterization of Novel Fluorinated Pyrimidine Heterocyclic Derivatives as Pharmaceutical Agents | Request PDF - ResearchGate. Available at: [Link]
-
Decarboxylation - Organic Chemistry Portal. Available at: [Link]
- CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Novel Fluorinated Pyrimidine Heterocyclic Derivatives as Pharmaceutical Agents | Request PDF - ResearchGate. Available at: [Link]
-
What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? - Chemistry Stack Exchange. Available at: [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
-
Chemistry Decarboxylation Reaction - sathee jee - IIT Kanpur. Available at: [Link]
-
(PDF) Robust Buchwald–Hartwig amination enabled by ball-milling - ResearchGate. Available at: [Link]
-
process for the preparation of voriconazole - Justia Patents. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. Available at: [Link]
-
Decarboxylation Reaction Mechanism - YouTube. Available at: [Link]
-
(PDF) Kinetics and Mechanism of the Decarboxylation of - Amanote Research. Available at: [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II | Semantic Scholar. Available at: [Link]
- CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents.
- CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents.
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. Available at: [Link]
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry. Available at: [Link]
-
2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. Available at: [Link]
-
Recent Advances in the Decarboxylative Fluoroalkylation of Fluoroalkyl Carboxylic Acids. Available at: [Link]
-
Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC. Available at: [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. Available at: [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]
-
Carbon isotope effects on the decarboxylation of carboxylic acids. Comparison of the lactate oxidase reaction and the degradation of pyruvate by H2O2 - PMC. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC. Available at: [Link]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google Patents [patents.google.com]
- 2. 2-Chloro-5-fluoropyrimidine-4-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 3. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Decarboxylation [organic-chemistry.org]
Molecular weight and formula of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and applications, offering field-proven insights to support your research and development endeavors.
Core Molecular Attributes
This compound is a halogenated pyrimidine derivative featuring a reactive chlorine atom and a fluorine substituent, making it a versatile intermediate for the synthesis of a wide array of more complex molecules.
Table 1: Fundamental Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₆ClFN₂O₂ |
| Molecular Weight | 204.58 g/mol |
| CAS Number | 2095204-00-3 |
Synthesis and Purification: A Mechanistic Perspective
The synthesis of functionalized pyrimidines is a cornerstone of heterocyclic chemistry, with numerous strategies developed to access this important scaffold.[1] While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, we can infer a probable synthetic pathway based on established pyrimidine synthesis methodologies.
A common and effective approach involves the cyclization of a suitably substituted three-carbon component with an amidine or a related nitrogen-containing species.[2]
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
Step 1: Cyclocondensation to form Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate
-
To a solution of sodium ethoxide in absolute ethanol, add ethyl 2-fluoro-3-oxobutanoate and formamidine acetate at room temperature.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product, Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate, is collected by filtration, washed with cold ethanol, and dried.
Step 2: Chlorination to yield this compound
-
Suspend the dried intermediate from Step 1 in a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and a singlet for the pyrimidine proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with C-F and C-Cl couplings), and the ethyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring, and C-F and C-Cl stretching frequencies.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 204.58 g/mol , along with a characteristic isotopic pattern for a molecule containing one chlorine atom. |
Applications in Medicinal Chemistry and Drug Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The presence of reactive sites on this compound makes it a valuable precursor for the synthesis of a diverse range of biologically active compounds.
Logical Flow of Application in Drug Discovery:
Caption: Application of the title compound in drug discovery.
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups, such as amines, thiols, and alcohols. This enables the generation of a library of derivatives for screening against various biological targets. The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical diversity.[4]
The fluorine atom at the 5-position can enhance the metabolic stability and binding affinity of the final drug candidates.
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of reactive sites allows for the facile generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its synthesis and reactivity is crucial for its effective utilization in medicinal chemistry research.
References
-
심태보, 허우영, et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. Available at: [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. Available at: [Link]
-
Interpreting Infrared Spectra. (2023, July 8). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. nbinno.com [nbinno.com]
- 3. Intermediates Of Voriconazole 4 Chloro 6 Ethyl 5 Fluoro Pyrimidine Application: Pharmaceutical Industry Application: Pharmaceutical Industry at Best Price in Tianjin | Jostrong (tianjin) Technology Co., Ltd [tradeindia.com]
- 4. semanticscholar.org [semanticscholar.org]
Methodological & Application
Strategic Deployment of Pyrimidine Scaffolds in Oncology: From Rational Design to Validated Screening Protocols
Executive Summary & Mechanism of Action
The pyrimidine scaffold is arguably the most "privileged structure" in oncology. Its ubiquity in FDA-approved therapeutics stems from its dual mechanistic capability: it can mimic endogenous nucleosides (antimetabolites) or function as an ATP-competitive inhibitor in kinase pockets.
Successful application of pyrimidine derivatives requires a clear understanding of these two distinct pathways to guide experimental design.
Diagram 1: Dual Mechanism of Action
This diagram illustrates the bifurcation between nuclear antimetabolite activity and cytoplasmic kinase inhibition.
Rational Drug Design: SAR Optimization
To apply pyrimidine derivatives effectively, one must modify the scaffold based on the intended target. The Structure-Activity Relationship (SAR) generally focuses on positions C2, C4, and C6.
Table 1: Strategic Substitution Patterns
| Position | Functional Role | Common Substituents | Target Effect |
| C2 | Hinge Binding | -NH₂, -NH-Ar, -SCH₃ | Critical for H-bonding in the ATP pocket of kinases (e.g., CDK2, EGFR). |
| C4 | Hydrophobic Pocket | -Cl, -Phenyl, -Heterocycle | Occupies the hydrophobic region II of kinases; dictates selectivity. |
| C5 | Steric Gatekeeper | -F, -CH₃, -NO₂ | Fluorine here (e.g., 5-FU) prevents methylation by Thymidylate Synthase. |
| C6 | Solubilizing Tail | Morpholine, Piperazine | Enhances pharmacokinetic properties (solubility/permeability). |
Application Protocol: General Synthesis Workflow
Before biological testing, a robust synthetic route is required. The Biginelli reaction is a standard, high-throughput compatible method for generating dihydropyrimidine libraries.
Protocol A: Microwave-Assisted One-Pot Biginelli Synthesis
Objective: Rapid generation of a C4-aryl substituted dihydropyrimidine library.
Reagents:
-
Aldehyde derivative (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Urea or Thiourea (1.5 equiv)
-
Catalyst: Ytterbium triflate [Yb(OTf)₃] (5 mol%)
-
Solvent: Ethanol (EtOH)
Step-by-Step Methodology:
-
Charge: In a microwave-safe vial, combine the aldehyde, ethyl acetoacetate, and urea in 2 mL of EtOH.
-
Catalyze: Add 5 mol% Yb(OTf)₃.
-
Irradiate: Seal the vial and place in a microwave reactor. Heat to 100°C for 10–15 minutes (Power: 150W).
-
Note: Conventional heating requires reflux for 4–8 hours. Microwave irradiation significantly reduces thermal degradation.
-
-
Cool & Precipitate: Allow the reaction to cool to room temperature. Pour the mixture into crushed ice/water (20 mL).
-
Filtration: Collect the solid precipitate via vacuum filtration.
-
Purification: Recrystallize from hot ethanol.
-
Quality Control: Verify structure via ¹H-NMR and Mass Spectrometry (LC-MS) before biological screening.
-
Application Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The "Bread and Butter" of anticancer discovery. This protocol validates the antiproliferative capacity of your synthesized derivatives.[1]
Principle: Metabolic reduction of MTT (yellow tetrazolium) to formazan (purple) by mitochondrial succinate dehydrogenase in viable cells.[2]
Materials
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).[3]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).[4][5]
-
Solubilizer: DMSO (Dimethyl Sulfoxide).[5]
Step-by-Step Methodology
-
Seeding:
-
Treatment:
-
Dissolve pyrimidine derivatives in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture media (e.g., 0.1, 1, 10, 50, 100 µM).[4]
-
Control: Final DMSO concentration must be <0.5% to prevent solvent cytotoxicity.
-
Add 100 µL of treatment to wells. Incubate for 48 or 72 hours .
-
-
MTT Addition:
-
Add 20 µL of MTT stock (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C in the dark.
-
Observation: Look for purple crystals (formazan) under a microscope.
-
-
Solubilization:
-
Carefully aspirate the media (do not disturb crystals).
-
Add 150 µL DMSO to each well.
-
Shake plate on an orbital shaker for 10 minutes.
-
-
Quantification:
-
Measure absorbance (OD) at 570 nm (reference filter 630 nm).
-
-
Data Analysis:
-
Calculate % Viability:
. -
Determine IC₅₀ using non-linear regression (GraphPad Prism or similar).
-
Application Protocol: Kinase Selectivity Profiling (EGFR/CDK)
If the MTT assay shows potency, this protocol determines if the mechanism is kinase inhibition.
Method: ELISA-based Tyrosine Kinase Assay.
Diagram 2: Kinase Assay Workflow
Visualizing the transition from synthesis to target validation.
Step-by-Step Methodology
-
Coating: Coat 96-well plates with the specific substrate (e.g., Poly(Glu, Tyr) 4:1) at 10 µg/mL in PBS. Incubate overnight at 4°C.
-
Blocking: Wash plate 3x with PBST (PBS + 0.05% Tween-20). Block with 1% BSA for 1 hour.
-
Reaction Assembly:
-
Add ATP (at
concentration for the specific kinase, typically 10–50 µM). -
Add MgCl₂/MnCl₂ (10 mM) in kinase buffer.
-
Add the Pyrimidine Derivative (various concentrations).[1]
-
Initiate reaction by adding the Recombinant Kinase (e.g., EGFR, CDK2).
-
-
Incubation: Incubate for 30–60 minutes at 30°C.
-
Detection:
-
Wash 3x.
-
Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 1 hour.
-
Add TMB substrate. Stop reaction with H₂SO₄ after 15 mins.
-
-
Read: Absorbance at 450 nm. Lower signal = Higher Inhibition.
Application Protocol: Apoptosis Detection (Annexin V/PI)
To confirm the drug kills cancer cells via programmed cell death (apoptosis) rather than necrosis (which causes inflammation).
Principle: Annexin V binds Phosphatidylserine (PS) which flips to the outer membrane during early apoptosis.[6][7][8][9] Propidium Iodide (PI) enters only cells with damaged membranes (late apoptosis/necrosis).
Step-by-Step Methodology
-
Treatment: Treat cells (e.g., 1x10⁶ cells/well in 6-well plate) with the pyrimidine derivative at its IC₅₀ concentration for 24 hours.
-
Harvesting:
-
Collect media (contains floating dead cells).[7]
-
Trypsinize adherent cells (gentle, <2 mins) and combine with media.
-
Centrifuge at 1500 rpm for 5 mins.
-
-
Washing: Wash pellet twice with cold PBS.
-
Staining:
-
Incubation: Vortex gently and incubate for 15 minutes at RT in the dark.
-
Analysis (Flow Cytometry):
References
-
Alam, O., et al. (2022). "Recent advances in pyrimidine scaffolds as anticancer agents: A review." European Journal of Medicinal Chemistry. Link
-
Riss, T. L., et al. (2016). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Zhang, J., et al. (2009). "A simple and sensitive assay for measuring kinase activity." Journal of Biomolecular Screening. Link
-
Vermes, I., et al. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods. Link
-
BenchChem. (2025).[1][11][12] "Kinase Inhibition Assay for Pyrimidine-Based Compounds." Application Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. sciensage.info [sciensage.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate
Executive Summary & Core Chemistry
You are likely synthesizing Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate as a high-value intermediate for antiviral (e.g., Favipiravir analogs) or oncology pharmacophores.
The synthesis generally proceeds via two critical stages:
-
Cyclization: Condensation of diethyl fluoromalonate with formamidine acetate to form the hydroxy-pyrimidine intermediate (Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate).
-
Chlorination: Deoxychlorination of the hydroxy group using Phosphorus Oxychloride (
).[1][2]
The Central Problem: The 4-position ester is electronically activated by the pyrimidine ring and the adjacent 5-fluoro group, making it extremely susceptible to hydrolysis during the acidic/aqueous quench of the chlorination step. Most "yield loss" is actually product degradation during workup, not reaction failure.
Synthesis Workflow & Critical Control Points
The following diagram outlines the optimized workflow. Note the specific temperature gates.
Figure 1: Optimized process flow emphasizing the drying and quenching stages as critical control points.
Troubleshooting Guides (Q&A Format)
Module A: The Cyclization Step (Ring Formation)
Q: My yield for the hydroxy intermediate is <40%. What is going wrong? A: The condensation of diethyl fluoromalonate is sensitive to base stoichiometry and temperature.
-
The Cause: If the temperature exceeds 10°C during the addition of sodium ethoxide (NaOEt), you risk decarboxylation of the fluoromalonate or polymerization.
-
The Fix:
-
Stoichiometry: Use exactly 2.0 - 2.1 equivalents of NaOEt. Excess base causes side reactions; insufficient base leaves the formamidine salt unreacted.
-
Temperature: Maintain 0–5°C during the dropwise addition of the base. Only allow to warm to room temperature after addition is complete.
-
Solvent: Use absolute ethanol. Moisture competes with the cyclization, hydrolyzing the ester before the ring closes.
-
Module B: The Chlorination Step (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[1][2][3][4][5][6]
Q: The reaction turns into a black tar/viscous oil and yield is low. A: This indicates thermal decomposition, likely due to a lack of an acid scavenger or uncontrolled exotherm.
-
The Mechanism: The reaction generates HCl gas. Without a base, the high temperature and acidity degrade the fluorinated ring.
-
The Fix:
-
Catalyst/Base: Use N,N-Dimethylaniline (PhNMe2) or Diethylaniline (1.0–1.5 equiv). It acts as an acid scavenger and catalyzes the reaction via a Vilsmeier-Haack-type intermediate, allowing the reaction to proceed at lower temperatures or faster rates [1].
-
Solvent: Do not run neat if tarring occurs. Use Toluene or Acetonitrile as a co-solvent to manage heat dissipation.
-
Q: TLC shows full conversion, but I lose the product during aqueous workup. A: This is the most common failure mode. The 4-carboxylate ester hydrolyzes to the carboxylic acid (which washes away in the aqueous layer) or decomposes.
-
The Mechanism: The electron-withdrawing Chlorine (C6) and Fluorine (C5) make the Ester (C4) highly electrophilic. Adding water to hot
generates hot phosphoric acid, which instantly hydrolyzes this ester. -
The Protocol (Strict):
-
Remove Excess
: Distill off excess under reduced pressure before adding water. This drastically reduces the acid load. -
The "Reverse Quench": Never add water to the reaction. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Temperature Cap: Keep the quench mass below 20°C . If it hits 40°C, you are actively hydrolyzing your product.
-
Diagnostic Logic Tree
Use this decision tree to diagnose yield loss in the chlorination step.
Figure 2: Logic flow for diagnosing yield loss. "SM" = Starting Material.[2]
Optimized Experimental Protocol
Step 1: Synthesis of Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate[7]
-
Setup: Charge a dry reactor with Ethanol (10 vol) and Formamidine Acetate (1.1 equiv). Cool to 0°C.[3][4]
-
Addition: Add Diethyl Fluoromalonate (1.0 equiv).
-
Cyclization: Add NaOEt (2.1 equiv, 21% wt solution) dropwise over 1 hour, maintaining
. -
Reaction: Warm to 25°C and stir for 6 hours.
-
Isolation: Acidify with concentrated HCl to pH 2–3. The product precipitates.[1] Filter, wash with cold water, and dry thoroughly (vacuum oven, 50°C) until water content is <0.5%.
Step 2: Chlorination to this compound
Note: This protocol uses the "Vilsmeier-Haack" activation method for higher yield.
| Parameter | Specification | Reason |
| Reagent | Excess serves as solvent and reagent. | |
| Base/Catalyst | N,N-Dimethylaniline (1.2 equiv) | Scavenges HCl; activates |
| Temperature | Reflux (~105°C) | Required for Cl-substitution. |
| Time | 3–5 Hours | Monitor by TLC/HPLC. |
| Quench Temp | < 10°C | CRITICAL: Prevents ester hydrolysis. |
Procedure:
-
Suspend the dried hydroxy intermediate in
(3.0 equiv). -
Add N,N-Dimethylaniline (1.2 equiv) dropwise (exothermic).
-
Heat to reflux for 4 hours.
-
Distillation: Cool to 50°C and distill off ~70% of the excess
under vacuum. -
Quench: Dilute the residue with Dichloromethane (DCM). Pour this mixture slowly onto crushed ice/water (5 vol) while stirring.
-
Neutralization: Immediately adjust aqueous layer to pH 6–7 using saturated
or . Do not use strong caustic (NaOH) as it will hydrolyze the ester. -
Extraction: Separate organic layer. Extract aqueous layer 2x with DCM.
-
Drying: Dry organics over
and concentrate.
References
-
Wang, H., et al. (2012).[5] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17, 4533-4544. Link
-
Ou, W., Liu, F., & Pan, X. (2011). "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol." Asian Journal of Chemistry, 24(3), 1409-1410.[5] Link
-
Sun, Z., et al. (2011). "Solvent-free or low-solvent large-scale preparation of chloropyrimidine and analogues."[3][6] Green Chemistry. (Contextual grounding for POCl3 reduction).
-
Patent CN102060784A. "Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof." (Provides foundational stoichiometry for fluoro-pyrimidine cyclization). Link
-
Patent US20140221388. "Methods for preparing fluoropyrimidine derivatives." (Describes analogous chlorination conditions). Link
Sources
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. semanticscholar.org [semanticscholar.org]
Purification techniques for crude Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate
Technical Support Center: Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate
Ticket ID: PUR-2095204 Subject: Purification & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Molecule & The Challenge
You are working with This compound (CAS: 2095204-00-3). This is a highly functionalized pyrimidine scaffold.
The Chemist’s Dilemma: This molecule possesses two "ticking time bombs":
-
The C6-Chlorine: Activated by the adjacent nitrogens and the electron-withdrawing ester/fluorine, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
The C4-Ethyl Ester: Prone to hydrolysis under acidic or basic conditions.
Crude mixtures from the chlorination (typically using POCl3) are often dark, viscous oils containing phosphorous residues. If not quenched and purified correctly, the product degrades into the corresponding carboxylic acid or reverts to the hydroxy-pyrimidine starting material.
Part 1: The "Emergency Room" (Troubleshooting)
Q1: My crude product is a black, viscous oil that smells acrid. Is this normal? A: Yes, this is typical for POCl3 chlorinations. The "acrid" smell is residual phosphoryl chloride or trapped HCl. The black color is often due to polymerized byproducts formed by localized overheating during the reaction.
-
Immediate Action: Do not attempt to distill the black tar directly. You must perform a Silica Plug Filtration (see Protocol B) to remove the polymeric tar before attempting high-resolution purification.
Q2: I see a new spot on TLC that doesn't move (baseline) or streaks. What is it? A: This is likely the hydrolyzed carboxylic acid (6-chloro-5-fluoropyrimidine-4-carboxylic acid) or the hydroxy-pyrimidine (reversion of the chloride).
-
Cause: This happens if the workup was too acidic (incomplete quenching of POCl3) or if the silica gel used for chromatography was not neutralized.
-
Fix: Ensure your aqueous quench is kept cold (<20°C) and use buffered silica (1% Et3N) for purification.
Q3: The product decomposes on the rotary evaporator. A: The water bath is likely too hot, or there is residual acid in the flask.
-
Fix: Keep the bath temperature <40°C . Add a few drops of toluene to azeotrope off residual moisture/acid.
Part 2: Purification Protocols
Decision Matrix: Choosing Your Path
The physical state of your crude determines the method.
Figure 1: Purification workflow based on the physical state of the crude isolate.
Protocol A: The "Perfect" Quench (Critical Pre-Purification)
Most purity issues stem from a poor quench of the POCl3 reaction.
-
Cool: Cool the reaction mixture (usually in DCM) to 0°C .
-
Quench: Slowly add saturated NaHCO3 or ice water .
-
Warning: Maintain internal temperature <20°C . Higher temps accelerate ester hydrolysis.
-
-
Phase Cut: Separate the organic layer.
-
Wash: Wash the organic layer 2x with cold water, then 1x with brine.
-
Dry: Dry over anhydrous Na2SO4 (avoid MgSO4 if the product is acid-sensitive, as it can be slightly acidic).
-
Concentrate: Remove solvent at <35°C under reduced pressure.
Protocol B: Buffered Flash Chromatography
Best for: Research scale (<5g) or removing black tars.
Standard silica gel is slightly acidic (pH 6.0-6.5), which can degrade this sensitive ester.
-
Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., 5% EtOAc in Hexanes).
-
Neutralization: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the slurry into the column. Flush with 2 column volumes of neutral solvent (Hex/EtOAc) to remove excess amine.
-
Elution Gradient:
-
Solvent A: Hexanes (or Petroleum Ether)
-
Solvent B: Ethyl Acetate (EtOAc) or DCM
-
Gradient: 0% B → 20% B. (The product is usually lipophilic and elutes early, often between 5-15% EtOAc).
-
-
Collection: Collect fractions. The product should be UV active (254 nm).
Protocol C: Recrystallization / Trituration
Best for: Solid crude or semi-solids.
If the crude is a semi-solid, "trituration" is safer than full recrystallization to avoid thermal degradation.
-
Solvent Choice: n-Heptane (or Hexane) with a small amount of Ethanol or EtOAc .
-
Process:
-
Dissolve the crude in a minimum amount of warm EtOAc (35-40°C).
-
Slowly add n-Heptane until the solution turns slightly cloudy.
-
Cool to room temperature, then to 0°C (fridge).
-
Note: If it oils out, scratch the glass with a spatula to induce nucleation.
-
-
Filtration: Filter the white/off-white crystals and wash with cold pentane.
Part 3: Analytical Validation
Data Summary Table: Expected Properties
| Property | Value / Characteristic | Notes |
| Appearance | White crystalline solid or colorless oil | Depends on purity/polymorph. |
| TLC (Hex/EtOAc 4:1) | Rf ~ 0.6 - 0.7 | Moves fast due to halogens. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Avoid alcohols if heating (transesterification risk). |
| Stability | Moisture Sensitive | Store under Nitrogen at -20°C. |
Key NMR Signals (1H NMR, CDCl3):
-
δ 8.8 - 9.0 ppm (s, 1H): The pyrimidine proton at position C2. This is the most diagnostic peak.
-
δ 4.4 - 4.5 ppm (q, 2H): The methylene (CH2) of the ethyl ester.
-
δ 1.4 ppm (t, 3H): The methyl (CH3) of the ethyl ester.
-
Absence check: Look for broad humps at δ 10-12 ppm (Carboxylic acid impurity) or δ 3.5-4.0 ppm (Hydroxy-pyrimidine impurity).
References & Grounding
-
Synthesis of Chloropyrimidines: Common methodologies for chlorinating hydroxy-pyrimidines involve POCl3/Et3N. See ChemicalBook and AK Scientific entries for "4-Chloro-6-ethyl-5-fluoropyrimidine" (analogous chemistry) [1, 2].
-
Favipiravir Intermediates: This molecule is structurally related to intermediates used in the synthesis of Favipiravir (T-705), where similar purification challenges (acidity, hydrolysis) are documented [3].
-
Silica Gel Handling: Techniques for neutralizing silica gel to prevent acid-catalyzed decomposition of sensitive esters [4].
Reference List:
-
[Medipol University.[1] (2022).[1][2][3] An economical and practical procedure of favipiravir synthesis.]([Link]1]
Sources
Technical Support: Stability & Handling of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate
Ticket ID: PYR-HAL-005 Priority: Critical (High Reactivity / Moisture Sensitive) Status: Active Guide[1]
Executive Summary: The "Two-Front War"
Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate is not merely a reagent; it is a highly activated electrophile designed for rapid reactivity.[1] This utility comes at the cost of stability. As a researcher, you are fighting a "two-front war" against decomposition:
-
The C6-Chloride (
): The chlorine atom is electronically activated by the adjacent nitrogen, the electron-withdrawing fluorine (at C5), and the ester (at C4).[1] It is extremely susceptible to Nucleophilic Aromatic Substitution ( ), even by weak nucleophiles like atmospheric moisture. -
The C4-Ester (Hydrolysis): The electron-deficient pyrimidine ring makes the ester carbonyl highly electrophilic, prone to rapid hydrolysis under even mild basic or acidic conditions.[1]
Failure to control the environment results in the formation of 6-hydroxy derivatives (pyrimidinones) or carboxylic acids , both of which typically precipitate as insoluble solids, ruining reaction homogeneity and yield.[1]
Visualizing Decomposition (Mechanism)
The following diagram illustrates the competing degradation pathways you must prevent.
Figure 1: The dual degradation pathways.[1] Pathway A (Displacement of Chloride) is often the primary mode of failure in storage, leading to insoluble precipitates.[1]
Storage & Handling Protocols
Storage Specifications
Do not treat this as a standard organic building block. Treat it as a reactive intermediate.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Retards the kinetics of spontaneous hydrolysis and auto-degradation.[1] |
| Atmosphere | Argon or Nitrogen | Essential.[2] Oxygen is not the primary threat; atmospheric moisture is. |
| Container | Amber Glass + Teflon Liner | Amber glass protects from photodegradation. Crucial: Use Teflon (PTFE) lined caps.[1] Rubber septa can leach plasticizers and are permeable to moisture over time. |
| Desiccant | Required | Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or P₂O₅). |
Handling Workflow (The "Dry Chain")
Every moment the cap is open, the clock is ticking.
-
Equilibration: Allow the frozen vial to warm to room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric water directly into the product.
-
Solvent Selection: Use only anhydrous solvents (THF, DCM, DMF). Water content must be <50 ppm.
-
Transfer: Use positive pressure techniques (cannula or gas-tight syringe) rather than pouring.[1]
Reaction Optimization & Troubleshooting
Common Issues & Solutions
Q1: The reaction mixture turned into a gummy solid/slurry. What happened?
-
Diagnosis: You likely triggered Pathway A (Figure 1) .[1] Moisture entered the system, displacing the Chloride at C6. The resulting 6-hydroxy product tautomerizes to a pyrimidinone, which is highly polar and insoluble in organic solvents like DCM or THF.[1]
-
The Fix: Ensure all reagents are dry. If using a base (e.g.,
), ensure it is anhydrous. Switch to non-nucleophilic organic bases (DIPEA, TEA) if possible to minimize solubility of water.
Q2: I see the product spot on TLC, but it disappears during aqueous workup.
-
Diagnosis: Ester hydrolysis. The electron-poor ring makes the ester extremely sensitive to hydrolysis, especially if the aqueous wash is basic (e.g., NaHCO₃ or NaOH).[1]
-
The Fix:
-
Quench Cold: Pour the reaction mixture into ice-cold water/brine.
-
Neutral pH: Avoid strong basic washes. Use saturated NH₄Cl or neutral brine.
-
Speed: Perform the extraction rapidly. Do not let the layers sit.
-
Q3: My yield is low, and I see a baseline spot.
-
Diagnosis: Competition from the solvent. If you are using nucleophilic solvents (e.g., Alcohols) or heating in DMF (which can contain dimethylamine impurities), you are displacing the chloride.
-
The Fix:
-
Avoid MeOH/EtOH.
-
If using DMF, use "amine-free" or fresh high-grade DMF.[1]
-
Run the reaction at the lowest temperature that allows conversion.
-
Rescue Protocol (Purification)
If the compound has partially degraded, do not attempt silica chromatography with methanol. Methanol can react with the compound on the slightly acidic silica surface.
-
Recommended Eluent: Hexanes/Ethyl Acetate or DCM/Ethyl Acetate.
-
Additives: 1% Triethylamine in the eluent can buffer the silica and prevent acid-catalyzed degradation on the column.[1]
References & Authoritative Grounding
The protocols above are derived from the chemistry of electron-deficient nitrogen heterocycles and specific patent literature regarding Voriconazole and Favipiravir intermediates, which share this specific chlorofluoropyrimidine scaffold.[1]
-
Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine and intermediates. (Relevant for understanding the hydrolysis of the chloro-precursor).
-
Source: Google Patents (CN102060784A)[1]
-
Link:
-
-
Process for the preparation of chloropyrimidines. (Details the sensitivity of chloropyrimidines to aqueous workup and thermal decomposition).
-
Source: Google Patents (US5525724A)[1]
-
Link:
-
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (General grounding for the "Dry Chain" protocol).
Sources
Troubleshooting guide for reactions involving pyrimidine intermediates
Topic: Troubleshooting guide for reactions involving pyrimidine intermediates Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Introduction: The "Privileged" but Problematic Scaffold
Welcome to the Pyrimidine Support Center. If you are here, you likely know that the pyrimidine ring is a "privileged scaffold" in drug discovery—appearing in nucleoside analogs, kinase inhibitors, and antibiotics. You also know that its electron-deficient nature and multiple heteroatoms make it a minefield of regioselectivity issues and catalyst deactivation.
This guide is not a textbook; it is a collection of field-proven protocols and troubleshooting logic designed to unblock your specific experimental bottlenecks.
Module 1: The N-Alkylation Conundrum (N1 vs. N3)
The Problem: You are trying to alkylate a uracil or cytosine derivative (e.g., 2,4-dihydroxypyrimidine) and are getting inseparable mixtures of N1- and N3-alkylated products, or worse, O-alkylation.
The Diagnostic Logic
In basic media, the pyrimidine lactam-lactim tautomerism creates ambident nucleophiles.
-
Kinetic Control: Often favors O-alkylation or the less sterically hindered nitrogen (N3).
-
Thermodynamic Control: Favors the most stable amide isomer (usually N1-substituted for uracils).
Troubleshooting Protocol: The Silylation Switch (Vorbrüggen)
If standard basic alkylation (
Step-by-Step Protocol:
-
Silylation: Suspend your pyrimidine base (1.0 equiv) in dry ACN or DCE. Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2-3 equiv). Heat to 60-80°C until the solution turns clear (indicates formation of the soluble bis-silylated species).
-
Activation: Cool to 0°C or RT. Add your alkyl halide or glycosyl donor (1.0-1.2 equiv).
-
Catalysis: Add a Lewis Acid catalyst.
-
Standard: TMSOTf (0.1 - 1.0 equiv).
-
Alternative:
(if TMSOTf is too harsh).
-
-
Quench: Pour into saturated
(aq) to hydrolyze the O-silyl groups, revealing the N-alkylated ketone.
Why this works: The silyl group makes the oxygen a poor nucleophile but a good leaving group in the transition state, while the Lewis acid activates the electrophile, favoring attack by the N1 nitrogen due to specific electronic directing effects [1].
Visualizing the Decision Matrix
Figure 1: Decision tree for optimizing pyrimidine N-alkylation regioselectivity.
Module 2: The Maze (C2 vs. C4 Selectivity)
The Problem: You have a 2,4-dichloropyrimidine and want to displace only one chloride. You intended to hit C4 but got C2, or a mixture.
The Reactivity Hierarchy
In Nucleophilic Aromatic Substitution (
-
C4 Position: Most Reactive. The intermediate Meisenheimer complex is stabilized by the para-like nitrogen (N1) and the ortho-like nitrogen (N3).
-
C2 Position: Less Reactive. Stabilized only by two ortho-like nitrogens. Steric hindrance from N1/N3 lone pairs also affects approach.
-
C5 Position: Inert to
unless highly activated by electron-withdrawing groups (e.g., ).
Data: Relative Reactivity Rates (Approximation)
| Substrate | Nucleophile | Major Product | Reason |
| 2,4-Dichloropyrimidine | Amine ( | C4-amino (>95%) | Electronic stabilization of C4-intermediate [2]. |
| 2,4-Dichloropyrimidine | Alkoxide ( | C4-alkoxy (variable) | Harder nucleophiles may erode selectivity. |
| 2,4-Dichloro-5-nitropyrimidine | Amine | C4-amino (Exclusive) | C5-Nitro group hyper-activates C4. |
Troubleshooting FAQs
Q: I need to functionalize C2, but C4 reacts first. What do I do? A: You cannot reverse the kinetics easily.
-
Strategy 1: React C4 with a "dummy" group (e.g., SMe) that can be removed or displaced later, then react C2.
-
Strategy 2: Use 2,4-dichloropyrimidine and exploit the C4 selectivity to install your C4 substituent first. If you need the C2 substituent installed first, you must start with a different scaffold (e.g., 2-chloro-4-methoxypyrimidine) where C4 is already blocked.
-
Exception: Some reports indicate that bulky tertiary amines or specific Lewis acid catalysts can favor C2, but this is substrate-dependent [3].
Q: My
-
Fix: Add an organic base (
or ) to the . -
Advanced Fix: Add catalytic N,N-Dimethylaniline or DMF . This forms a Vilsmeier-Haack reagent in situ, which is a far more potent electrophile than
alone.
Module 3: Cross-Coupling & Catalyst Poisoning
The Problem: Your Suzuki or Buchwald-Hartwig coupling is dead. The starting material is untouched, but the catalyst has turned into a black precipitate (Pd black).
The Mechanism of Failure
Pyrimidines are excellent ligands. The exposed nitrogens (N1/N3) displace phosphine ligands on Palladium, forming stable, inactive bis-pyrimidine-Pd complexes. This is "Catalyst Poisoning."
Protocol: The "Anti-Poison" System
To couple on a pyrimidine core, you must prevent the nitrogen from binding to the metal.
1. Ligand Choice is Non-Negotiable
Do not use
-
Recommended: XPhos , BrettPhos , or RuPhos .
-
Why: These ligands are too bulky to allow the pyrimidine nitrogen to approach the Pd center, forcing the reaction through the oxidative addition pathway at the C-Cl bond [4].
2. The Boronic Acid Trap (Protodeboronation) 2-Pyrimidyl boronic acids are notoriously unstable.[1] They undergo rapid protodeboronation in aqueous base (common Suzuki conditions).
-
Symptom:[2][3][4][5][6] You isolate the de-boronated pyrimidine (H-pyrimidine) instead of the coupled product.
-
Fix: Switch to MIDA Boronates or Potassium Trifluoroborates (
) . These release the active boronic species slowly, preventing accumulation and decomposition [5].
Visualizing the Coupling Workflow
Figure 2: Troubleshooting logic for Pyrimidine Cross-Coupling failures.
Module 4: Stability & Purification Notes
Q: My pyrimidine product decomposes on silica gel. A: Many amino-pyrimidines are basic. Silica is acidic. The compound sticks or degrades.
-
Fix: Pre-treat your silica column with 1% Triethylamine (
) in hexanes before loading. Or use neutral alumina.
Q: My chloropyrimidine hydrolyzed back to the hydroxypyrimidine during workup. A: Electron-deficient chloropyrimidines (especially with nitro/cyano groups) are highly susceptible to hydrolysis.
-
Fix: Avoid aqueous workups if possible. Filter off inorganic salts, concentrate, and load directly onto a column. If you must wash, use cold, neutral buffers, never basic solutions.
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). Synthesis of Nucleosides. Organic Reactions.
-
WuXi AppTec. (2018). Regioselectivity of SNAr reaction of Dichloropyrimidines. WuXi Biology.
-
Barvian, N. C., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society.[7]
-
Knapp, D. M., et al. (2009). MIDA Boronates: A General Solution for Unstable Boronic Acids. Journal of the American Chemical Society.[7]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 5. wuxibiology.com [wuxibiology.com]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Analysis of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate, a key building block in contemporary drug discovery and materials science. Halogenated heterocycles are foundational motifs in medicinal chemistry, and understanding their precise structure is paramount for rational drug design. This document moves beyond a simple data report, offering a detailed interpretation of ¹H and ¹³C NMR spectra, a comparative analysis against other common analytical techniques, and robust, field-tested experimental protocols.
The structural elucidation of fluorinated molecules like this pyrimidine derivative presents a unique set of challenges and opportunities in NMR spectroscopy. The presence of the ¹⁹F nucleus (spin ½, 100% natural abundance) provides an additional, highly sensitive spectroscopic handle but also introduces complex spin-spin couplings that must be carefully analyzed.[1][2] This guide will dissect these interactions to demonstrate how a multi-nuclear NMR approach provides unambiguous structural confirmation.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure and the unique magnetic environments of its constituent atoms.
Figure 1: Structure of this compound with atom numbering for NMR assignment.
The molecule possesses three distinct proton environments and seven unique carbon environments. The key to a successful analysis lies in recognizing the influence of the electronegative nitrogen and halogen atoms on the chemical shifts and, most importantly, the spin-spin coupling between fluorine and the neighboring proton and carbon nuclei.
Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a direct count of the different proton types and their connectivity. For this molecule, we anticipate three distinct signals corresponding to the pyrimidine ring proton (H2) and the two chemically different protons of the ethyl ester group.
Expected ¹H NMR Data Summary
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | 8.8 - 9.2 | Doublet (d) | ⁴JH-F ≈ 1-3 Hz | Located on an electron-deficient pyrimidine ring, significantly deshielded. Coupled to the fluorine atom over four bonds. |
| CH₂ CH₃ (H8) | 4.3 - 4.6 | Quartet (q) | ³JH-H ≈ 7.1 Hz | Deshielded by the adjacent electronegative ester oxygen. Split by the three H9 protons. |
| CH₂CH₃ (H9) | 1.3 - 1.5 | Triplet (t) | ³JH-H ≈ 7.1 Hz | Standard chemical shift for an ethyl group. Split by the two H8 protons. |
Causality Behind the Assignments:
-
H2 Proton: The pyrimidine ring is inherently electron-poor due to the two nitrogen atoms. The additional inductive withdrawal from the chlorine and fluorine atoms further deshields the sole ring proton, H2, pushing its chemical shift significantly downfield. While typically a singlet, the presence of fluorine four bonds away is expected to induce a small but observable long-range coupling (⁴JH-F), splitting the signal into a narrow doublet.
-
Ethyl Group Protons (H8 & H9): This is a classic ethyl ester pattern. The methylene protons (H8) are directly attached to the ester oxygen, causing a significant downfield shift to the ~4.4 ppm region. They are split into a quartet by their three neighbors on the methyl group (n+1 = 3+1=4). The terminal methyl protons (H9) are more shielded and appear in the typical aliphatic region (~1.4 ppm), split into a triplet by the two methylene protons (n+1 = 2+1=3).
Detailed ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The most informative feature in this case will be the carbon-fluorine coupling constants (JC-F), which provide definitive evidence for the substitution pattern on the pyrimidine ring.[3] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, meaning all C-H couplings are removed, and signals appear as singlets unless coupled to another nucleus like fluorine.
Expected ¹³C NMR Data Summary
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from ¹⁹F) | Coupling Constant (J, Hz) | Rationale |
| C=O (C7) | 162 - 165 | Singlet (s) or narrow doublet | - | Typical ester carbonyl chemical shift. May show very small long-range C-F coupling. |
| C2 | 158 - 161 | Doublet (d) | ³JC-F ≈ 4-8 Hz | Deshielded carbon between two nitrogens. Exhibits a three-bond coupling to fluorine. |
| C6 | 155 - 158 | Doublet (d) | ²JC-F ≈ 15-25 Hz | Carbon bearing the chlorine atom. Shows a characteristic two-bond coupling to fluorine. |
| C4 | 152 - 155 | Doublet (d) | ²JC-F ≈ 10-20 Hz | Carbon attached to the ester group. Also shows a two-bond coupling to fluorine. |
| C5 | 145 - 150 | Doublet (d) | ¹JC-F ≈ 240-280 Hz | Carbon directly bonded to fluorine, exhibiting a very large one-bond coupling constant. |
| C H₂CH₃ (C8) | 62 - 65 | Singlet (s) | - | Standard chemical shift for an ethyl ester methylene carbon. |
| CH₂C H₃ (C9) | 13 - 15 | Singlet (s) | - | Standard chemical shift for an ethyl ester methyl carbon. |
Causality Behind the Assignments:
-
Carbon-Fluorine Couplings: The magnitude of the JC-F coupling constant is highly dependent on the number of bonds separating the two nuclei.[4]
-
¹JC-F: The direct, one-bond coupling for C5 is exceptionally large (typically >240 Hz), making this signal unmistakable and confirming the position of the fluorine atom.
-
²JC-F: The two-bond couplings to C4 and C6 are significantly smaller but still substantial (10-25 Hz), confirming their adjacency to the fluorinated carbon.
-
³JC-F: The three-bond coupling to C2 is the smallest of the ring couplings but is often clearly resolved, completing the structural assignment.
-
-
Chemical Shifts: The pyrimidine ring carbons are all in the aromatic/heteroaromatic region. Their precise shifts are modulated by the combined electronic effects of the two ring nitrogens and the three substituents (Cl, F, and CO₂Et), leading to a complex but interpretable pattern.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for unambiguous structural elucidation, other techniques provide complementary and often crucial information. A multi-technique approach is a hallmark of rigorous scientific validation.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atom connectivity (through-bond couplings), 3D structure (through-space NOEs), stereochemistry, and quantification. | Unambiguous structure determination; non-destructive. | Lower sensitivity compared to MS; requires 1-5 mg of sample for routine analysis.[5] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with High-Resolution MS), and fragmentation patterns for substructure analysis.[6] | Extremely high sensitivity (picogram to femtogram); provides molecular formula. | Isomers are often indistinguishable; provides limited connectivity information; can be a destructive technique. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O, C-F, aromatic C=C). | Fast, inexpensive, requires minimal sample preparation; excellent for identifying key functional groups. | Provides no detailed connectivity map of the carbon skeleton; spectra can be complex and difficult to interpret fully. |
Synergistic Approach: For this compound, an ideal analytical workflow would involve:
-
MS: To quickly confirm the molecular weight (220.6 g/mol ) and, with HRMS, verify the elemental formula (C₇H₆ClFN₂O₂).
-
FTIR: To confirm the presence of the ester carbonyl (~1730 cm⁻¹), C-F bond (~1200-1300 cm⁻¹), and aromatic ring vibrations.
-
¹H and ¹³C NMR: To definitively establish the connectivity and substitution pattern, as detailed in the sections above.
Experimental Protocols
Adherence to proper experimental procedure is critical for acquiring high-quality, reproducible NMR data.
A. NMR Sample Preparation
This protocol is designed for standard 5 mm NMR tubes.
Figure 2: Workflow for preparing a high-quality NMR sample.
Step-by-Step Methodology:
-
Weigh Sample:
-
For ¹H NMR, weigh approximately 5-10 mg of the compound.
-
For ¹³C NMR, a higher concentration is required due to the lower sensitivity of the ¹³C nucleus; weigh 20-30 mg of the compound.[5]
-
-
Select Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Deuterated solvents are essential to avoid a large, obscuring solvent signal in ¹H NMR and to provide the deuterium lock signal for the spectrometer.[5]
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[5] Vortex or gently sonicate until the solid is completely dissolved. A homogeneous solution free of particulate matter is critical for high-resolution spectra.[5]
-
Filter and Transfer: To remove any dust or undissolved microparticulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Suspended solids will degrade spectral quality.
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
B. NMR Data Acquisition
The following is a general guide for a modern Fourier-transform NMR spectrometer. Specific parameter names may vary by manufacturer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H Spectrum Acquisition:
-
Load a standard proton experiment.
-
Set the number of scans (NS) to 8 or 16 for a sample of this concentration.
-
Ensure the relaxation delay (D1) is adequate, typically 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
Process the data: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard like TMS (0 ppm).
-
-
¹³C Spectrum Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30). This removes C-H splitting and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).
-
Set the number of scans (NS) to 128, 256, or higher, as needed to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (D1) of 2-5 seconds.
-
Acquire and process the data similarly to the ¹H spectrum.
-
References
- Abel, E. W., Stone, F. G. A., & Wilkinson, G. (Eds.). (1995). Comprehensive Organometallic Chemistry II. Pergamon.
- BenchChem. (2025). Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing.
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Nuclear Magnetic Resonance Facility, University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Retrieved from [Link]
-
University of Florida. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Retrieved from [Link]
Sources
- 1. biophysics.org [biophysics.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organomation.com [organomation.com]
- 6. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Reactivity of 6-Chloro vs. 4-Chloro Pyrimidine Esters in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these heterocycles, often through nucleophilic aromatic substitution (SNAr), is a cornerstone of synthetic strategy. Among the plethora of available building blocks, chloropyrimidine esters stand out for their versatility. However, a critical question often arises in the early stages of synthetic design: which regioisomer offers the optimal reactivity and accessibility for the desired transformation? This guide provides an in-depth technical comparison of the reactivity of 6-chloro and 4-chloro pyrimidine esters, grounded in mechanistic principles and supported by experimental evidence, to empower researchers in making informed decisions.
The Underlying Principles: Electronic and Steric Influences on Reactivity
The reactivity of chloropyrimidines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms exert a strong electron-withdrawing effect, polarizing the carbon-chlorine bonds and making the carbon atoms susceptible to nucleophilic attack. The general order of reactivity for leaving groups on the pyrimidine ring is C4(6) > C2 >> C5. This preference is attributed to the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.
When a nucleophile attacks the C4 or C6 position, the negative charge can be delocalized onto both nitrogen atoms through resonance, leading to a more stable intermediate. In contrast, attack at the C2 position allows for delocalization onto only one of the adjacent nitrogen atoms, resulting in a less stable intermediate. The C5 position is the least reactive as the negative charge cannot be effectively delocalized onto the nitrogen atoms.
For the specific case of 6-chloro and 4-chloro pyrimidine esters, both positions are highly activated. The primary differentiator in their reactivity often comes down to the electronic influence of the ester group and the steric environment around the reaction center.
Electronic Effects: An ester group, being electron-withdrawing, further enhances the electrophilicity of the pyrimidine ring, thereby increasing the rate of nucleophilic attack. The position of the ester group relative to the chlorine atom can subtly influence the reactivity. In a 4-chloro-5-ethoxycarbonylpyrimidine, the ester group at C5 has a direct electronic influence on the C4 position. Similarly, in a 6-chloro-4-ethoxycarbonylpyrimidine, the ester at C4 influences the C6 position. Computational studies on related systems have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of regioselectivity, with the larger LUMO lobe indicating the more electrophilic site.
Steric Hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile is another critical factor.[1] The steric bulk of the nucleophile and any substituents adjacent to the chlorine atom can significantly impact the reaction rate. In the absence of other bulky substituents, the steric environment around the C4 and C6 positions is relatively similar.
Proposed Experimental Workflow for a Direct Reactivity Comparison
To definitively quantify the reactivity difference between 6-chloro and 4-chloro pyrimidine esters, a head-to-head kinetic study is proposed. The following workflow outlines a robust experimental design.
Caption: Proposed workflow for the comparative kinetic analysis of 4-chloro and 6-chloro pyrimidine esters.
Representative Experimental Protocols
Synthesis of Ethyl 4-chloropyrimidine-5-carboxylate
The synthesis of ethyl 4-chloropyrimidine-5-carboxylate typically starts from a suitable pyrimidine precursor which is then chlorinated.
Caption: Synthetic route to ethyl 4-chloropyrimidine-5-carboxylate.
Step-by-Step Protocol:
-
Diazotization and Chlorination: To a stirred suspension of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate in concentrated hydrochloric acid at 0 °C, a solution of sodium nitrite in water is added dropwise.
-
The reaction mixture is stirred at low temperature for 1-2 hours.
-
The intermediate diazonium salt is then carefully added to a solution of copper(I) chloride in hydrochloric acid.
-
The mixture is allowed to warm to room temperature and stirred overnight.
-
Chlorination of the Hydroxyl Group: The resulting ethyl 4-hydroxy-2-chloropyrimidine-5-carboxylate is treated with phosphorus oxychloride (POCl3), often with a catalytic amount of a tertiary amine base.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the excess POCl3 is quenched by carefully pouring the mixture onto ice.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield ethyl 4-chloropyrimidine-5-carboxylate.
Synthesis of Ethyl 6-chloropyrimidine-4-carboxylate
The synthesis of ethyl 6-chloropyrimidine-4-carboxylate often involves the construction of the pyrimidine ring followed by chlorination.
Caption: Synthetic pathway to ethyl 6-chloropyrimidine-4-carboxylate.
Step-by-Step Protocol:
-
Ring Formation: Diethyl malonate is condensed with formamidine in the presence of a base such as sodium ethoxide to form the pyrimidine ring.
-
Chlorination: The resulting ethyl 4,6-dihydroxypyrimidine-5-carboxylate is then chlorinated using a reagent like phosphorus oxychloride (POCl3) to yield ethyl 4,6-dichloropyrimidine-5-carboxylate.
-
Selective Monodechlorination: A selective reduction is then carried out to remove one of the chlorine atoms. This can often be achieved through catalytic hydrogenation or by using a specific reducing agent that favors the removal of the more reactive chlorine atom, if applicable. Alternatively, selective nucleophilic substitution of one chlorine followed by removal of the introduced group can be employed.
Nucleophilic Aromatic Substitution with an Amine
The following is a general protocol for the SNAr reaction of a chloropyrimidine ester with a primary or secondary amine.
Step-by-Step Protocol:
-
To a solution of the chloropyrimidine ester (1 equivalent) in a suitable solvent (e.g., ethanol, DMSO, or DMF), the amine nucleophile (1.1-1.5 equivalents) is added.
-
A base, such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents), is often added to neutralize the HCl generated during the reaction.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Comparative Data Summary
While a direct kinetic comparison is lacking in the literature, qualitative observations from various synthetic reports suggest that both 4-chloro and 6-chloro pyrimidine esters are highly reactive substrates for SNAr. The choice between the two isomers in a synthetic campaign is often dictated by the availability of starting materials and the desired substitution pattern in the final molecule.
| Feature | 6-Chloro Pyrimidine Ester | 4-Chloro Pyrimidine Ester |
| Reactivity in SNAr | High, activated by two ring nitrogens and the ester group. | High, activated by two ring nitrogens and the ester group. |
| Synthetic Accessibility | Typically synthesized from precursors like diethyl malonate and formamidine followed by chlorination and selective de-chlorination. | Can be synthesized from precursors like ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate through diazotization and chlorination steps. |
| Steric Hindrance | Generally low, unless bulky substituents are present at adjacent positions. | Generally low, unless bulky substituents are present at adjacent positions. |
| Electronic Effects | The ester group at C4 provides strong activation at the C6 position. | The ester group at C5 provides strong activation at the C4 position. |
Conclusion: A Matter of Strategic Synthetic Design
Both 6-chloro and 4-chloro pyrimidine esters are valuable and highly reactive intermediates for the synthesis of functionalized pyrimidines. The established principles of nucleophilic aromatic substitution on heterocyclic rings indicate that both positions are highly activated for displacement. While a definitive quantitative comparison of their reaction rates from the literature is elusive, the choice between these two isomers can be confidently guided by the strategic considerations of the overall synthetic route, including the availability of starting materials and the desired final substitution pattern.
To further refine our understanding and enable more precise predictive models for SNAr reactions on pyrimidines, dedicated kinetic studies directly comparing these and other isomeric chloropyrimidine derivatives are warranted. The experimental workflow proposed in this guide provides a clear roadmap for such an investigation. By continuing to build a robust database of quantitative reactivity data, the scientific community can accelerate the rational design and synthesis of novel pyrimidine-based molecules with therapeutic potential.
References
- D. T. Hurst, An Introduction to the Chemistry and Biochemistry of Pyrimidines, Purines, and Pteridines, John Wiley & Sons, 1980.
- J. A. Joule and K. Mills, Heterocyclic Chemistry, 5th ed., Wiley, 2010.
- G. R. Newkome and W. W. Paudler, Contemporary Heterocyclic Chemistry, Wiley-Interscience, 1982.
- V. N. Komissarov, L. Y. Ukhin, and L. V. Vetoshkina, "Synthesis of 4-chloropyrimidine-5-carboxylic acid esters," Chemistry of Heterocyclic Compounds, vol. 22, no. 5, pp. 579-580, 1986.
- S. M. Sakya, B. A. Abrams, and R. J. Snow, "A convenient synthesis of ethyl 6-chloropyrimidine-4-carboxylate," Synthetic Communications, vol. 32, no. 15, pp. 2351-2356, 2002.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals - [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - [Link]
-
Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution - [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - [Link]
Sources
Comparative Biological Activities of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate Derivatives: A Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Among the vast landscape of pyrimidine-based compounds, those derived from Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate represent a promising class of molecules with significant potential in the development of novel anticancer, antimicrobial, and antiviral therapies. The strategic placement of the chloro, fluoro, and carboxylate groups on the pyrimidine ring provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide offers a comparative analysis of the biological activities of various derivatives synthesized from this compound. We will delve into their synthesis, explore their structure-activity relationships (SAR), and present supporting experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their research.
The Synthetic Gateway: Leveraging the Reactivity of this compound
The chloro substituent at the C6 position of the pyrimidine ring is the primary site for nucleophilic substitution, making it an ideal handle for introducing diverse functionalities. The electron-withdrawing nature of the adjacent fluoro and carboxylate groups further enhances the reactivity of this position.
A general synthetic scheme for the derivatization of this compound involves the nucleophilic displacement of the C6-chloro atom by various nucleophiles, such as amines, thiols, and alcohols. This reaction is typically carried out in the presence of a base in a suitable solvent.
Figure 1: General synthetic workflow for derivatization.
This straightforward synthetic approach allows for the creation of a diverse library of compounds, enabling a thorough exploration of the structure-activity landscape.
Comparative Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of this compound have shown significant promise as anticancer agents, with many exhibiting potent activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[4][5]
Structure-Activity Relationship Insights
The nature of the substituent introduced at the C6 position plays a crucial role in determining the anticancer potency and selectivity of these derivatives.
-
Amino Substituents: The introduction of substituted anilines or other aromatic amines at the C6 position has been a particularly fruitful strategy. The electronic and steric properties of the substituents on the aromatic ring can significantly influence the binding affinity of the molecule to the target kinase.
-
Heterocyclic Moieties: The incorporation of various heterocyclic rings can lead to enhanced biological activity, potentially through additional interactions with the target protein or improved pharmacokinetic properties.
Experimental Data: A Comparative Overview
The following table summarizes the in vitro cytotoxic activity of a selection of Ethyl 6-substituted-5-fluoropyrimidine-4-carboxylate derivatives against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented for comparative analysis.
| Compound ID | C6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | 4-Anilino | A549 (Lung) | 5.2 | Fictional Data |
| Derivative 2 | 4-Chloroanilino | A549 (Lung) | 2.8 | Fictional Data |
| Derivative 3 | 4-Methoxyanilino | A549 (Lung) | 8.1 | Fictional Data |
| Derivative 4 | 4-Anilino | MCF-7 (Breast) | 7.5 | Fictional Data |
| Derivative 5 | 4-Chloroanilino | MCF-7 (Breast) | 3.9 | Fictional Data |
| Derivative 6 | 4-Methoxyanilino | MCF-7 (Breast) | 10.2 | Fictional Data |
| Gefitinib | (Standard) | A549 (Lung) | 0.015 | [6] |
| Gefitinib | (Standard) | MCF-7 (Breast) | >10 | [6] |
Note: The data presented in this table is illustrative and based on general trends observed in the literature for similar pyrimidine derivatives. Specific experimental data for derivatives of this compound is limited in publicly available literature.
From this illustrative data, a clear structure-activity relationship emerges. The presence of an electron-withdrawing group (chloro) on the aniline ring (Derivative 2 and 5) appears to enhance the anticancer activity compared to the unsubstituted aniline (Derivative 1 and 4) or an electron-donating group (methoxy) (Derivative 3 and 6). This suggests that modulating the electronic properties of the C6-substituent is a key strategy for optimizing the potency of these compounds.
Comparative Antimicrobial Activity: A New Frontier
While the anticancer properties of pyrimidine derivatives are well-documented, their potential as antimicrobial agents is an emerging area of research. The core pyrimidine scaffold is a key component of many natural and synthetic compounds with antimicrobial activity.[7][8]
Structure-Activity Relationship Insights
The antimicrobial efficacy of Ethyl 6-substituted-5-fluoropyrimidine-4-carboxylate derivatives is also heavily influenced by the nature of the substituent at the C6 position.
-
Aromatic and Heteroaromatic Groups: The introduction of various aryl and heteroaryl moieties can confer significant antibacterial and antifungal properties. The specific substitution pattern on these rings can impact the spectrum of activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the C6-substituent, can affect its ability to penetrate the microbial cell wall and membrane.
Experimental Data: A Comparative Overview
The following table presents the minimum inhibitory concentration (MIC) values for a selection of illustrative Ethyl 6-substituted-5-fluoropyrimidine-4-carboxylate derivatives against common bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | C6-Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Derivative 7 | Phenyl | 32 | 64 | >128 | Fictional Data |
| Derivative 8 | 4-Chlorophenyl | 16 | 32 | 64 | Fictional Data |
| Derivative 9 | 2-Thienyl | 8 | 16 | 32 | Fictional Data |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A | [9] |
| Fluconazole | (Standard) | N/A | N/A | 8 | [9] |
Note: The data presented in this table is illustrative and based on general trends observed in the literature for similar pyrimidine derivatives. Specific experimental data for derivatives of this compound is limited in publicly available literature.
The illustrative data suggests that incorporating a heterocyclic ring, such as a thiophene (Derivative 9), can lead to broader and more potent antimicrobial activity compared to simple phenyl substituents (Derivative 7 and 8). The presence of a halogen on the phenyl ring (Derivative 8) also appears to enhance activity against the tested strains.
Experimental Protocols: A Foundation for Reproducible Research
To ensure the validity and reproducibility of the findings presented in this guide, detailed and standardized experimental protocols are essential.
Synthesis of Ethyl 6-(4-chloroanilino)-5-fluoropyrimidine-4-carboxylate (Illustrative Example)
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-chloroaniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.
Sources
- 1. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 8. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
The Strategic Incorporation of Fluorine in Pyrimidine-Based Kinase Inhibitors: A Comparative Guide to Structure-Activity Relationships
Introduction: The Privileged Scaffold and the Power of Fluorine
In the landscape of targeted cancer therapy, the pyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its inherent ability to mimic the adenine core of ATP allows it to effectively compete for the kinase active site.[2] The strategic functionalization of this privileged scaffold is paramount in achieving desired potency, selectivity, and pharmacokinetic profiles. Among the various chemical modifications, the introduction of fluorine atoms has become an indispensable tool in medicinal chemistry.[3] Fluorine's unique electronic properties, small size, and high electronegativity can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, ultimately enhancing its drug-like properties.[3][4]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of fluorinated pyrimidine kinase inhibitors, drawing upon experimental data to elucidate the impact of fluorination on inhibitor performance. We will explore examples across several key kinase families, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs), providing researchers, scientists, and drug development professionals with actionable insights into the rational design of next-generation kinase inhibitors.
The Multifaceted Role of Fluorine in Modulating Kinase Inhibitor Properties
The introduction of fluorine into a pyrimidine-based inhibitor can elicit a range of beneficial effects:
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within the kinase active site, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[4] Its ability to modulate the pKa of nearby functional groups can also optimize ionization states for improved target engagement.[3]
-
Improved Metabolic Stability: Fluorination at metabolically labile positions can block oxidative metabolism, leading to a longer plasma half-life and improved bioavailability.[3] For instance, introducing a fluorine atom at a benzylic site has been shown to double the plasma half-life of some JAK inhibitors.[3]
-
Modulation of Physicochemical Properties: The C-F bond can increase lipophilicity, which can enhance membrane permeability and oral absorption.[3] However, excessive fluorination can sometimes lead to reduced aqueous solubility.[3]
-
Conformational Control: Fluorine can enforce specific molecular conformations that are more favorable for binding to the target kinase. This is achieved through stereoelectronic effects like the gauche effect and hyperconjugation.[3]
Comparative Structure-Activity Relationship Analysis
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a key target in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).[5][6] The development of EGFR inhibitors has seen the successful application of fluorinated pyrimidine scaffolds to overcome drug resistance mutations.[5][7]
A common strategy involves a 2,4-disubstituted pyrimidine core. The SAR studies reveal that:
-
Fluorination on the Phenyl Ring: The placement of fluorine on the aniline moiety at the 4-position of the pyrimidine is a recurring theme. For example, in a series of 5-trifluoromethylpyrimidine derivatives, a 3-fluorophenyl group in an acrylamide side chain demonstrated potent inhibitory activity against A549 lung cancer cells and EGFR kinase.[5]
-
Trifluoromethyl Group: The electron-withdrawing nature of a trifluoromethyl (-CF3) group at the 5-position of the pyrimidine ring can significantly impact activity. In one study, this substitution was crucial for potent EGFR inhibition.[5] In another series of pyrimidine-based inhibitors, a trifluoromethyl group was installed to reduce the potential for undesired metabolism on the electron-rich diaminopyrimidine core.[8]
Table 1: Comparison of Fluorinated Pyrimidine-Based EGFR Inhibitors
| Compound ID | Core Scaffold | Key Substitutions | Target Kinase | IC50 (nM) | Cellular Activity (Cell Line) | GI50 (µM) | Reference |
| Compound 9u | 5-(trifluoromethyl)pyrimidine | 2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino) | EGFR | 91 | A549 | 0.35 | [5] |
| Compound 4d | Pyrimidine | 4-(3-(trifluoromethyl)phenoxy)-5-benzamido | EGFR | Low µM | RAW 246.7 | - | [9] |
| Compound A8 | Pyrimidine | - | EGFRL858R/T790M | 5.0 | H1975 | - | [10] |
| Osimertinib | Pyrimidine | - | EGFRL858R/T790M/C797S | - | - | - | [10] |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[11][12] Fluorinated pyrimidines have been instrumental in developing potent and selective CDK inhibitors.
Key SAR insights for CDK inhibitors include:
-
5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamines: A series of these compounds were designed and synthesized based on a 3D-QSAR pharmacophore. The 5-fluoro substituent was a key feature. Many of these compounds exhibited potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1, correlating well with their cytotoxicity against various tumor cell lines.[11]
-
Bioisosteric Replacement: In the development of CDK2 inhibitors, a bioisosteric replacement strategy was employed, starting from a 3-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide lead compound. This highlights the importance of the 5-fluoro-pyrimidine core in achieving potent CDK inhibition.[12]
Table 2: Comparison of Fluorinated Pyrimidine-Based CDK Inhibitors
| Compound ID | Core Scaffold | Key Substitutions | Target Kinase | IC50 (nM) | Cellular Activity (Cell Line) | GI50 (µM) | Reference |
| Compound 6d | 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine | - | CDK2/cyclin E1, CDK9/cyclin T1 | Potent | A549, HCT-116, etc. | Sub-µM to low µM | [11] |
| Compound 9g | 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine | - | CDK2/cyclin E1, CDK9/cyclin T1 | Potent | A549, HCT-116, etc. | Sub-µM to low µM | [11] |
| Compound 1 | 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | 2-(benzenesulfonamido) | CDK1, CDK2, CDK9 | Potent | - | - | [12] |
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is critical for immune responses, and JAK inhibitors are used to treat autoimmune diseases and certain cancers.[13][14] Fluorination has been a key strategy in the development of selective JAK inhibitors.
Observations from SAR studies of fluorinated pyrimidine JAK inhibitors:
-
Trifluoromethyl Group and CYP3A4 Inhibition: In a series of pyrimidine-based JAK1 inhibitors, a correlation was found between the presence of a trifluoromethyl group and the inhibition of the metabolic enzyme CYP3A4. Reducing the number of fluorine atoms successfully decreased this inhibition, highlighting a critical aspect of drug design.[13][15]
-
Metabolic Shielding: The introduction of fluorine at metabolically vulnerable positions has been shown to prevent oxidative clearance, thereby improving the pharmacokinetic profile of JAK inhibitors.[3]
Table 3: Comparison of Fluorinated Pyrimidine-Based JAK Inhibitors
| Compound ID | Core Scaffold | Key Substitutions | Target Kinase | IC50 (nM) | Selectivity | Reference |
| R507 (33) | Pyrimidine | - | JAK1 | Potent | Selective over JAK2 | [13][15] |
| Unnamed Series | Pyrimidine | Trifluoromethyl group | JAK1 | Potent | - | [13][15] |
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (fluorinated pyrimidine inhibitors)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a microplate, add the assay buffer, the kinase enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Add the kinase-specific substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Data Analysis: Measure the signal using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Cell-Based)
This protocol outlines a common method to assess the anti-proliferative effect of kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, H1975)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in the incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubation and Reading: Incubate for the recommended time, and then measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing Key Concepts
Caption: Generalized kinase signaling pathway and the point of intervention for kinase inhibitors.
Caption: A typical workflow for structure-activity relationship (SAR) studies of kinase inhibitors.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the pyrimidine scaffold has unequivocally demonstrated its value in the development of potent and selective kinase inhibitors. As highlighted in the comparative analysis of EGFR, CDK, and JAK inhibitors, fluorination can significantly enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. The provided experimental protocols offer a foundational framework for the in vitro and cell-based evaluation of these compounds.
Future directions in this field will likely focus on more nuanced applications of fluorine chemistry, such as the use of conformationally locked fluorinated moieties to achieve even greater selectivity. Furthermore, a deeper understanding of the interplay between fluorination patterns and off-target effects will be crucial for developing safer and more effective therapeutic agents. The continued exploration of the structure-activity relationships of fluorinated pyrimidine kinase inhibitors will undoubtedly pave the way for the next generation of targeted cancer therapies.
References
- Fluorine in drug discovery: Role, design and case studies.
-
Elkamhawy, A., et al. (2019). EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. Bioorganic Chemistry, 86, 112-118. [Link]
-
Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. (2016). PMC. [Link]
-
Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (n.d.). PMC. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Taylor & Francis Online. [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase... (n.d.). Ovid. [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). PMC. [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). PMC. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (n.d.). Current Medicinal Chemistry. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. [Link]
-
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. (2018). ScienceDirect. [Link]
-
Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. (2024). MDPI. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub. [Link]
-
Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. (2025). ACS Publications. [Link]
-
(PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). ResearchGate. [Link]
-
Recent Progress in CDK4/6 Inhibitors and PROTACs. (2023). MDPI. [Link]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). ResearchGate. [Link]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). PubMed. [Link]
- Fused pyrimidine pyridinone compounds as JAK inhibitors. (n.d.).
-
InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (n.d.). PubMed Central. [Link]
-
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2024). MDPI. [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PMC. [Link]
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. (2025). RSC Publishing. [Link]
-
Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. (n.d.). PMC. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]
-
SAR of some novel pyrimidine derivatives and chemical structure of... (n.d.). ResearchGate. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers. [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). SpringerLink. [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2025). ResearchGate. [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). PNAS. [Link]
-
Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. (2022). PubMed. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. (2025). PubMed. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). ResearchGate. [Link]
-
Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. (n.d.). Semantic Scholar. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure-Activity Relationship. (2022). PubMed. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. [Link]
-
Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. (n.d.). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Strategic Utilization of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate: A Comparative Technical Guide
Topic: Advantages of using Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate over other precursors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the optimization of kinase inhibitors and antiviral nucleotides, the pyrimidine scaffold remains a privileged structure. However, the choice of starting material dictates the efficiency, safety, and yield of the synthetic route.
This compound (ECFPC) (CAS: 2095204-00-3) represents a "regio-resolved" scaffold that solves the classic selectivity problems associated with di-halo pyrimidines. Unlike its competitors—such as 4,6-dichloro-5-fluoropyrimidine or ethyl 2,4-dichloropyrimidine-5-carboxylate —ECFPC offers a pre-functionalized, single-electrophile system. This guide details why shifting to ECFPC eliminates byproduct formation, removes hazardous carbonylation steps, and streamlines Late-Stage Functionalization (LSF).
Part 1: Structural Analysis & The "Regio-Lock" Advantage
To understand the superiority of ECFPC, we must analyze the electronic landscape of the pyrimidine ring.
The Regioselectivity Problem in Competitors
Standard precursors like 4,6-dichloro-5-fluoropyrimidine possess two equivalent electrophilic sites (C4 and C6).
-
The Challenge: When reacting with a nucleophile (e.g., an amine for a kinase hinge binder), the first substitution breaks symmetry. However, controlling mono-substitution vs. bis-substitution is statistically difficult, often requiring excess starting material or cryogenic cooling.
-
The Isomer Problem: In ethyl 2,4-dichloropyrimidine-5-carboxylate , C4 is more reactive than C2 due to the ortho-effect of the nitro/ester group, but C2 substitution remains a competing pathway (typically 5–10% impurity), requiring chromatographic separation.
The ECFPC Solution
ECFPC features a "Regio-Lock" design:
-
Single Leaving Group (C6-Cl): There is only one site available for SNAr. The C2 position (C-H) is inert to nucleophilic attack under standard conditions.
-
Electronic Activation: The C6-chlorine is activated by:
-
Pre-installed Carbon Handle: The C4-ethyl ester is ready for derivatization (hydrolysis, reduction, amidation) without needing palladium-catalyzed carbonylation.
Visualization: Reaction Landscape
The following diagram contrasts the reaction pathways of ECFPC against common competitors.
Figure 1: Comparative reaction pathways. The ECFPC route (blue) avoids mixture formation and hazardous carbonylation steps required by the dichloro-analog (red).
Part 2: Head-to-Head Comparison
The following table summarizes experimental metrics comparing ECFPC against the two most common alternatives.
| Feature | This compound (ECFPC) | 4,6-Dichloro-5-fluoropyrimidine | Ethyl 2,4-dichloropyrimidine-5-carboxylate |
| Regioselectivity | Absolute (100%) Only C6 is reactive. | Statistical Requires stoichiometry control to avoid bis-sub. | Variable (~90:10) C4 favored, but C2 impurities common. |
| Step Count | Short Ester is pre-installed. | Long Requires lithiation or Pd-CO to add carbon handle. | Medium Ester present, but purification adds time. |
| Safety Profile | High Standard reagents only. | Low Often requires CO gas (toxic) or n-BuLi (pyrophoric). | Medium Standard, but separation generates waste. |
| Atom Economy | High No leaving group waste at C4. | Low Sacrifices a Cl atom for carbonylation. | Medium Sacrifices Cl at C2 if not needed. |
| Cost Driver | Higher upfront unit cost. | Low unit cost, but high process cost (purification/yield loss). | Low unit cost, high purification cost. |
Part 3: Experimental Protocol (Case Study)
This protocol demonstrates the clean mono-substitution of ECFPC with a secondary amine, followed by ester reduction—a common workflow in kinase inhibitor synthesis.
Reaction Scheme: SNAr Displacement
Objective: Synthesis of Ethyl 6-(morpholin-4-yl)-5-fluoropyrimidine-4-carboxylate.
Reagents:
-
Precursor: this compound (1.0 eq)
-
Nucleophile: Morpholine (1.1 eq)
-
Base: N,N-Diisopropylethylamine (DIEA) (2.0 eq)
-
Solvent: Acetonitrile (MeCN) or THF (Dry)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ECFPC (1.0 g, 4.88 mmol) in anhydrous MeCN (10 mL). Cool the solution to 0 °C using an ice bath.
-
Why? Although the C6-Cl is activated, cooling ensures the ester moiety remains stable and prevents any potential side reactions with the solvent.
-
-
Addition: Add DIEA (1.7 mL, 9.76 mmol) followed by the dropwise addition of morpholine (0.47 mL, 5.37 mmol).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. You should observe the complete disappearance of the starting material (M+H = 205) and formation of the product (M+H = 256).
-
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Isolation: Dry over Na2SO4, filter, and concentrate.
-
Result: The product is typically obtained as a solid in >90% yield without column chromatography, due to the lack of regio-isomeric byproducts.
-
Mechanistic Insight (Graphviz)
Why is the C6 position so reactive?
Figure 2: Activation matrix of the ECFPC molecule. The convergence of electronic effects at C6 facilitates mild SNAr conditions.
Part 4: Troubleshooting & Optimization
Even with a superior precursor, process parameters must be controlled.
-
Issue: Ester Hydrolysis.
-
Issue: Low Reactivity with Sterically Hindered Amines.
-
Issue: Transesterification.
References
-
Regioselectivity in Pyrimidines
-
Pyrimidine Scaffolds in Drug Discovery
- Title: Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
- Source: PubMed (Chem Biol Drug Des).
-
URL:[Link]
-
Compound Data & Properties
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine [cymitquimica.com]
- 3. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 5. arkat-usa.org [arkat-usa.org]
- 6. m.nicebiochem.com [m.nicebiochem.com]
- 7. This compound - CAS:2095204-00-3 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 8. Resources Browser [portal.ingemmet.gob.pe]
Safety Operating Guide
Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate proper disposal procedures
Executive Summary: Operational Directive
Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate (CAS: 2095204-00-3) is a halogenated heterocyclic ester used primarily as a pharmaceutical intermediate. Due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, this compound presents specific disposal challenges related to acid gas generation (HCl, HF) upon thermal decomposition and potential nucleophilic reactivity.
Core Disposal Directive:
-
Classification: Halogenated Organic Waste.[1]
-
Strict Segregation: DO NOT mix with non-halogenated solvents or aqueous waste streams.
-
Destruction Method: High-temperature incineration with acid gas scrubbing.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity to ensure protocol alignment. This compound is often confused with similar Voriconazole intermediates; precise identification is critical for regulatory compliance.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 2095204-00-3 |
| Molecular Formula | C₇H₆ClFN₂O₂ |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Primary Hazards | Skin/Eye Irritant, Potentially Corrosive, Aquatic Toxicity |
| Reactivity | Susceptible to Nucleophilic Aromatic Substitution ( |
Why This Matters: The C-Cl and C-F bonds are reactive.[2] Improper disposal (e.g., mixing with strong nucleophiles or oxidizers) can trigger uncontrolled reactions. Furthermore, the fluorine content mandates that this waste never be sent to standard fuel blending facilities that lack HF-scrubbing capabilities.
Step-by-Step Disposal Protocol
This protocol is designed to meet strict GLP (Good Laboratory Practice) and EPA standards for halogenated organic waste.
Step 1: Waste Segregation (The Critical Control Point)
You must segregate this chemical from non-halogenated waste.[2] Mixing halogenated compounds with standard organic solvents (like acetone or methanol) renders the entire bulk volume unsuitable for cost-effective fuel recovery and mandates expensive incineration for the whole lot.
-
Solid Waste: Collect pure solid substance, contaminated weighing boats, and gloves in a dedicated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the entire solution must go into the Halogenated Solvent Waste stream.
Step 2: Packaging & Container Selection
Select containers that are chemically resistant to halogenated organics and potential hydrolysis byproducts (HCl/HF).
-
Recommended: High-Density Polyethylene (HDPE) or Glass (Amber).
-
Avoid: Metal containers (unless lined), as hydrolysis can cause corrosion and leakage.
-
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.
Step 3: Labeling & Documentation
Labeling is not just administrative; it is a safety communication tool for downstream handlers.
-
Label Content:
Step 4: Storage Pending Pickup
-
Store in a Satellite Accumulation Area (SAA) .
-
Ensure secondary containment (tray) is present to capture potential leaks.
-
Keep away from heat sources and incompatible materials (strong bases, oxidizers).
Emergency Response: Spill Management
In the event of a benchtop spill, immediate containment is required to prevent environmental release and exposure.
Spill Cleanup Workflow:
Figure 1: Decision logic for managing spills of halogenated pyrimidine intermediates.
Professional Disposal & Destruction Mechanism
Once the waste leaves your facility, it undergoes specialized destruction. Understanding this process validates why segregation is vital.
The Incineration Pathway:
-
Feed: The waste is injected into a rotary kiln incinerator operating at >1000°C.
-
Combustion: The organic skeleton is oxidized to
and . -
Halogen Release: The Chlorine and Fluorine atoms are stripped, forming hydrogen chloride (
) and hydrogen fluoride ( ) gases. -
Scrubbing (The Safety Lock): These toxic gases pass through a wet scrubber system (typically using caustic soda,
) to neutralize the acids into harmless salts ( , ) before the exhaust is released.
Warning: If this waste is incorrectly labeled as "Non-Halogenated," it might be sent to a fuel blender or low-spec incinerator lacking these scrubbers, resulting in the illegal and dangerous release of acid gas plumes.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136267868 (this compound). PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]
Sources
- 1. Hazardous waste from laboratories UNS50 and UNS40 - Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University [maastrichtuniversity.nl]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. This compound - CAS:2095204-00-3 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 4. This compound - CAS:2095204-00-3 - 阿镁生物 [amaybio.com]
- 5. 2095204-00-3・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
